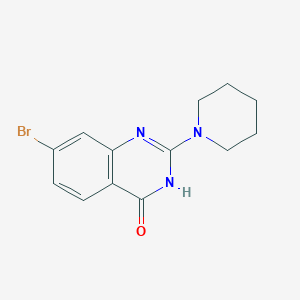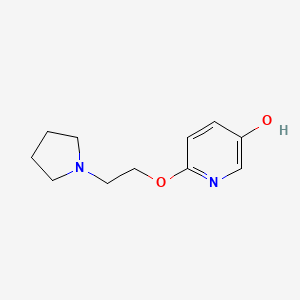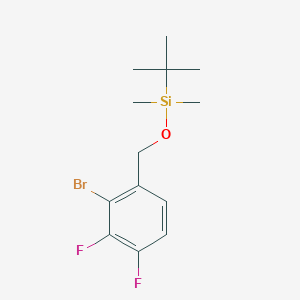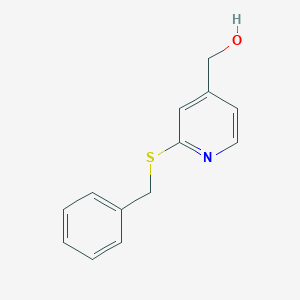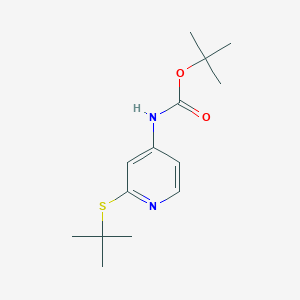
tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate (TBTP) is an organic compound with the chemical formula C8H17NO2S and a molecular weight of 185.3 g/mol. It is a colorless, odorless, and hygroscopic solid that is soluble in various organic solvents. TBTP has a variety of scientific applications, including its use in organic synthesis and as a reagent for the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% has a variety of scientific applications, including its use as a reagent in organic synthesis, as a catalyst for the synthesis of other compounds, and as a ligand in coordination chemistry. It has also been used in the synthesis of polymers, as a catalyst for the polymerization of styrene, and as a reagent for the synthesis of other organic compounds. Additionally, tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% has been used in the synthesis of organic compounds with antimicrobial activity and in the synthesis of polymers with controlled release properties.
Mecanismo De Acción
Tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% is believed to act as a nucleophile in organic synthesis reactions, attacking electrophilic species and forming covalent bonds with them. In coordination chemistry, tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% can act as a ligand, binding to metal ions and forming a coordination complex. In the synthesis of polymers, tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% can act as a catalyst, promoting the polymerization of styrene and other monomers.
Biochemical and Physiological Effects
tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in mice and rats, with no observed adverse effects at doses up to 500 mg/kg. Additionally, tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% has been found to have no mutagenic or carcinogenic effects in a variety of animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% is a versatile reagent that has a variety of applications in organic synthesis and coordination chemistry. It is relatively inexpensive and has high yields in many reactions. Additionally, tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% can be easily stored and handled in the laboratory. However, tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% is hygroscopic and must be handled with care to prevent contamination.
Direcciones Futuras
Tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% has a variety of potential future applications. For example, it could be used in the synthesis of polymers with improved properties, such as increased strength, flexibility, and thermal stability. Additionally, tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% could be used in the synthesis of organic compounds with antimicrobial activity, which could be used as drugs to treat bacterial infections. tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% could also be used in the synthesis of polymers with controlled release properties, which could be used to deliver drugs and other compounds over a sustained period of time. Finally, tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% could be used in the synthesis of organic compounds with improved solubility, which could be used to improve the delivery of drugs and other compounds.
Métodos De Síntesis
Tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% is synthesized through a reaction between tert-butylthiopyridine and tert-butylcarbamate. This reaction is typically carried out in the presence of a catalyst, such as an acid or a base, and at a temperature of between 40 and 80 °C. The reaction proceeds by nucleophilic substitution, in which the tert-butylthiopyridine acts as the nucleophile and the tert-butylcarbamate acts as the electrophile. The reaction is typically completed in a few hours and yields tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% in high yields.
Propiedades
IUPAC Name |
tert-butyl N-(2-tert-butylsulfanylpyridin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-13(2,3)18-12(17)16-10-7-8-15-11(9-10)19-14(4,5)6/h7-9H,1-6H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTWNSIBIQJMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)SC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

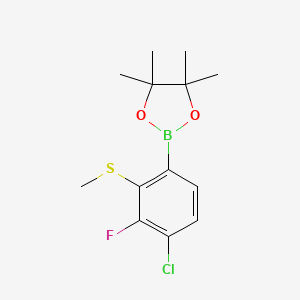
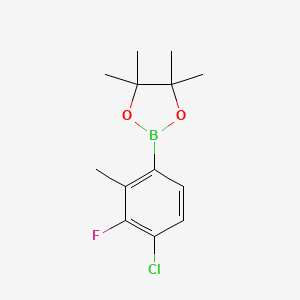
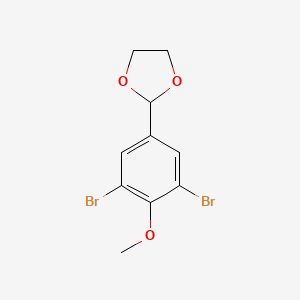
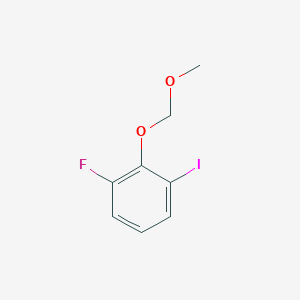
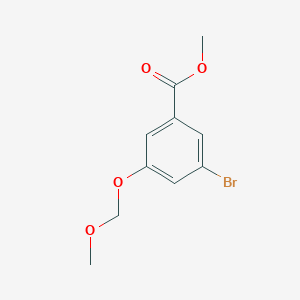
![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)
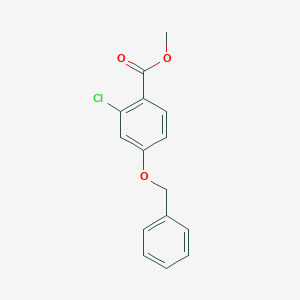
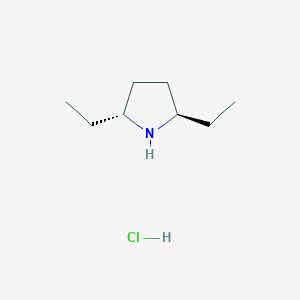
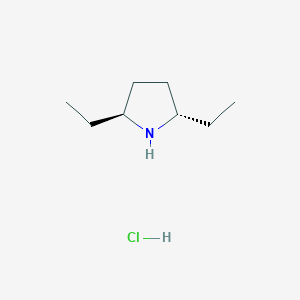
![7-Isopropoxy-1H-pyrrolo[2,3-c]pyridine, 99,5%](/img/structure/B6298304.png)
